![molecular formula C13H19N3O2 B5549056 4-甲基-2-[2-(2-甲基-1-哌啶基)-2-氧代乙氧基]嘧啶](/img/structure/B5549056.png)

4-甲基-2-[2-(2-甲基-1-哌啶基)-2-氧代乙氧基]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep chemical reactions. For example, piperidinium 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide demonstrates the complexity of synthesizing pyrimidine compounds, highlighting the intricate intermolecular hydrogen bonding that contributes to its structural stability (Orozco et al., 2009). Furthermore, novel piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives have been synthesized showcasing the potential for creating selective receptor agonists with significant pharmacological properties (Kamei et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their chemical behavior and interaction with biological targets. The crystal structure analysis of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol shows the pyrimidine ring's planarity and its significant interactions, such as weak C-H⋯π and π-π interactions, which are crucial for its stability and reactivity (Sharma et al., 2014).

Chemical Reactions and Properties

Pyrimidine compounds undergo various chemical reactions, contributing to their wide range of biological activities. The synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines highlight the versatility of pyrimidine derivatives in developing new therapeutic agents with properties like antiemetic and tranquilizing effects (Mattioda et al., 1975).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are pivotal in their application in drug formulation and synthesis. The detailed molecular and crystal structure analysis of various pyrimidine derivatives provides insight into their conformational flexibility and the role of hydrogen bonds in their molecular packing, affecting their physical properties and reactivity (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applicability of pyrimidine derivatives in medicinal chemistry. The study of copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand demonstrates the complex chemical behavior and potential for forming stable compounds with significant biological activities (Bushuev et al., 2010).

科学研究应用

量子化学和分子动力学模拟研究

量子化学计算和分子动力学模拟已被用于研究哌啶衍生物在铁腐蚀中的吸附和缓蚀性能。这项研究证明了这些化合物在保护金属表面免受腐蚀方面的潜力,这是材料科学和工程中的一个关键方面。该研究包括评估金属表面的全局反应参数和结合能,从而深入了解这些抑制剂的效率(Kaya 等人,2016 年)。

结构和分子研究

哌啶和嘧啶衍生物的结构分析一直是人们感兴趣的主题,重点是它们的晶体结构和氢键模式。此类研究对于理解这些化合物的分子相互作用和稳定性至关重要,这会影响它们的反应性和在药物设计和开发中的潜在应用(Orozco 等人,2009 年)。

药理学应用

哌嗪嘧啶的合成和药理学评估揭示了它们在开发新治疗剂方面的巨大潜力。这些化合物表现出一系列药理活性,包括止吐、镇静和镇痛作用,突出了它们在药物发现和开发中治疗各种疾病的潜力(Mattioda 等人,1975 年)。

神经性疼痛的 Sigma-1 受体拮抗剂

新型嘧啶已被确定为有效的 Sigma-1 受体拮抗剂,对神经性疼痛表现出有希望的药理活性。这些化合物的发现和合成及其体外和体内评估强调了嘧啶衍生物在治疗神经性疼痛和可能其他疾病方面的治疗潜力(Lan 等人,2014 年)。

非线性光学特性

研究硫代嘧啶衍生物的非线性光学特性为这些化合物在光电子学中的应用提供了宝贵的见解。密度泛函理论 (DFT) 计算已被用于研究苯基嘧啶衍生物的结构参数、电子特性和 NLO 特性,证明了它们在与非线性光学相关的尖端应用中的潜力(Hussain 等人,2020 年)。

作用机制

The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system in which they are acting. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

安全和危害

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact molecular structure and how it is used. For example, the compound “1-(2-Pyrimidyl)piperazine” has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

属性

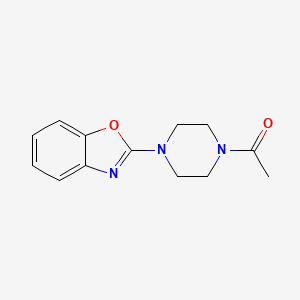

IUPAC Name |

1-(2-methylpiperidin-1-yl)-2-(4-methylpyrimidin-2-yl)oxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10-6-7-14-13(15-10)18-9-12(17)16-8-4-3-5-11(16)2/h6-7,11H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBNISDFYZOYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)COC2=NC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpiperidin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)

![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)